molecular formula C11H12ClFN2O2 B1399751 Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate CAS No. 959617-38-0

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate

Cat. No.: B1399751
CAS No.: 959617-38-0
M. Wt: 258.67 g/mol
InChI Key: OUQMMXPAAQBHET-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate is a chemical compound with the molecular formula C11H12ClFN2O2 and a molecular weight of 258.679 g/mol . It is categorized as an ester and is primarily used for research purposes . This compound is notable for its unique structure, which includes a pyrrolidine ring, a nicotinate moiety, and halogen substituents, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include:

    Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the pyrrolidine ring or nicotinate moiety.

    Hydrolysis Products: Nicotinic acid and methanol.

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

methyl 2-chloro-5-fluoro-6-pyrrolidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O2/c1-17-11(16)7-6-8(13)10(14-9(7)12)15-4-2-3-5-15/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQMMXPAAQBHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1.5 g of methyl 2,6-dichloro-5-fluoronicotinate in 15 mL of N,N-dimethylformamide, 0.93 mL of triethylamine was added at room temperature, and thereto was dropped 0.56 mL of pyrrolidine. The mixture was stirred at the same temperature for 1 hour, 56 μL of pyrrolidine was further added, and the mixture was stirred for 50 minutes. After leaving overnight, ethyl acetate and water were added to the reaction mixture. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed with water and a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 1.7 g of methyl 2-chloro-5-fluoro-6-(pyrrolidin-1-yl)nicotinate as a white solid.
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0.56 mL
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56 μL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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